molecular formula C19H15ClN2O3 B302237 Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate

Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate

Cat. No. B302237
M. Wt: 354.8 g/mol
InChI Key: LXSZNGGLYSXCOA-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate, also known as MCCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has a unique molecular structure that exhibits promising biological and chemical properties, making it an attractive target for researchers.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in various biological processes. For instance, Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate has been reported to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate has been shown to exhibit significant biochemical and physiological effects in vitro, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. It has also been reported to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate is its high potency and selectivity towards various biological targets, making it a valuable tool for studying the mechanisms of various diseases and the development of new drugs. However, its limitations include its relatively low solubility and stability, which may pose challenges in its formulation and administration.

Future Directions

There are several future directions for the research on Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate, including the development of new synthetic methods for its preparation, the exploration of its potential applications in other fields such as material science and environmental chemistry, and the elucidation of its mechanism of action and pharmacokinetics in vivo. Additionally, the development of new derivatives and analogs of Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Synthesis Methods

The synthesis of Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate involves the reaction between 2-furoic acid, 2-phenylhydrazine, and 2-chloro-4-nitrobenzoic acid in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions, and the resulting product is then purified by recrystallization to obtain Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate in high yield and purity.

Scientific Research Applications

Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for various diseases. It has been reported to exhibit potent antitumor, anti-inflammatory, and antibacterial activities in vitro, making it a promising candidate for drug discovery.

properties

Product Name

Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

IUPAC Name

methyl 2-chloro-4-[5-[(E)-(phenylhydrazinylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C19H15ClN2O3/c1-24-19(23)16-9-7-13(11-17(16)20)18-10-8-15(25-18)12-21-22-14-5-3-2-4-6-14/h2-12,22H,1H3/b21-12+

InChI Key

LXSZNGGLYSXCOA-CIAFOILYSA-N

Isomeric SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC3=CC=CC=C3)Cl

SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(O2)C=NNC3=CC=CC=C3)Cl

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(O2)C=NNC3=CC=CC=C3)Cl

Origin of Product

United States

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